
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a 1,1-difluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride and 1,1-difluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Chlorine or bromine in the presence of a Lewis acid, nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
科学的研究の応用
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the tert-butyl and 1,1-difluoroethyl groups influence the reactivity of the benzene ring by donating or withdrawing electron density. This affects the rate and regioselectivity of the substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
類似化合物との比較
Similar Compounds
- 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene
- 1-(tert-Butyl)-2-(1,1-difluoroethyl)benzene
- 1-(tert-Butyl)-4-(1,1-difluoroethyl)cyclohexane
Uniqueness
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene is unique due to the specific positioning of the tert-butyl and 1,1-difluoroethyl groups on the benzene ring. This arrangement can lead to distinct chemical and physical properties compared to its isomers and analogs. The presence of the difluoroethyl group can also impart unique reactivity and stability characteristics, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H16F2 |
|---|---|
分子量 |
198.25 g/mol |
IUPAC名 |
1-tert-butyl-4-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-11(2,3)9-5-7-10(8-6-9)12(4,13)14/h5-8H,1-4H3 |
InChIキー |
LTBBRXGANQXFQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



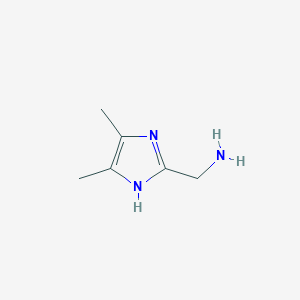
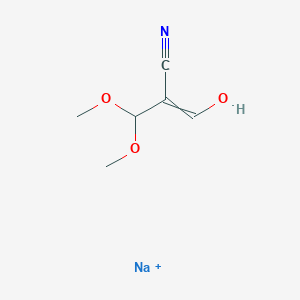
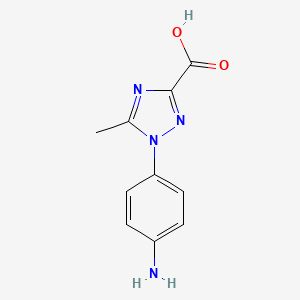
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)

![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)

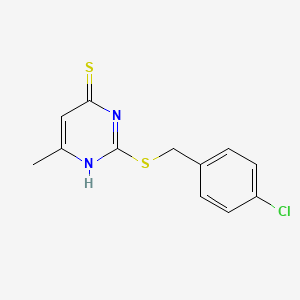
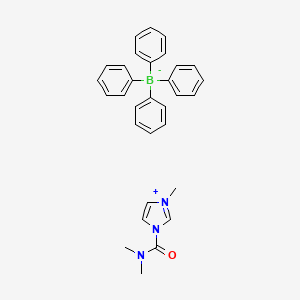
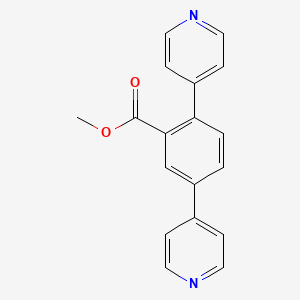
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
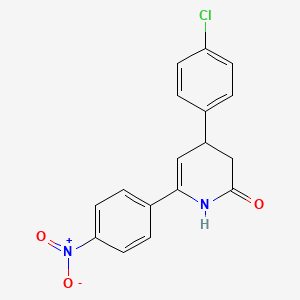
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
